1H-Indole-3-methanol, 6-bromo-

Description

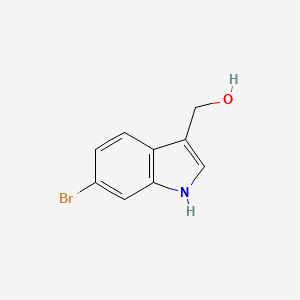

1H-Indole-3-methanol, 6-bromo- (C₉H₈BrNO) is a brominated indole derivative characterized by a hydroxylmethyl (-CH₂OH) group at position 3 and a bromine atom at position 6 of the indole core. Bromination at position 6 is known to influence electronic properties, molecular packing (via halogen bonding), and biological activity .

Properties

IUPAC Name |

(6-bromo-1H-indol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-4,11-12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOHYZGYMCGKKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158466-03-5 | |

| Record name | (6-bromo-1H-indol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-3-methanol, 6-bromo- can be synthesized through several methods:

Bromination of Indole-3-methanol: This involves the selective bromination of indole-3-methanol at the 6-position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone, followed by cyclization and bromination.

Industrial Production Methods: Industrial production often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the bromine atom efficiently .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group at the 3-position undergoes oxidation to form carbonyl derivatives:

-

Primary oxidation : Conversion to 6-bromoindole-3-carboxaldehyde using KMnO₄ or CrO₃ in acidic or aqueous conditions .

-

Secondary oxidation : Further oxidation to 6-bromoindole-3-carboxylic acid under strong oxidative conditions (e.g., Jones reagent).

Key data :

Reduction Reactions

The bromine atom and hydroxymethyl group participate in selective reductions:

-

Debromination : LiAlH₄ or Pd/C-mediated hydrogenation reduces Br to H, yielding 1H-indole-3-methanol.

-

Hydroxymethyl reduction : NaBH₄ converts the hydroxymethyl group to a methyl group.

Notable conditions :

-

LiAlH₄ in THF (0°C to RT, 2h) achieves debromination without affecting the indole ring.

-

Catalytic hydrogenation (H₂, 1 atm, Pd/C, ethanol) selectively removes bromine .

Nucleophilic Substitution

The bromine atom at the 6-position is reactive toward nucleophiles:

3.1. Halogen Exchange

-

Iodination : KI/NaI in DMF at 100°C replaces Br with I.

3.2. Heteroatom Substitution

-

Amination : Reacts with primary/secondary amines (e.g., piperazine) in DMSO at 80°C .

-

Thiolation : NaSH or thiophenol in ethanol yields 6-thioindole derivatives.

Example reaction :

text6-Bromo-1H-indole-3-methanol + Piperazine → 6-(Piperazin-1-yl)-1H-indole-3-methanol Conditions: DMSO, 80°C, 12h, N₂ atmosphere Yield: 78% [6]

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed couplings:

4.1. Suzuki-Miyaura Coupling

text6-Bromo-1H-indole-3-methanol + Phenylboronic acid → 6-Phenyl-1H-indole-3-methanol Yield: 82% [13]

4.2. Buchwald-Hartwig Amination

Functional Group Interconversion

The hydroxymethyl group is modified through esterification or etherification:

-

Esterification : AcCl or acetic anhydride converts –CH₂OH to –CH₂OAc.

-

Etherification : Alkyl halides (e.g., MeI) in basic conditions form methyl ethers.

Stability and Handling Considerations

-

Light sensitivity : Degrades under UV exposure; store in amber vials at 2–8°C .

-

Moisture sensitivity : Hygroscopic; requires anhydrous reaction conditions for substitutions .

Comparative Reactivity

| Reaction Type | 6-Bromo Derivative | 6-Chloro Analog | Notes |

|---|---|---|---|

| Oxidation Rate (→COOH) | Faster | Slower | Br’s lower electronegativity |

| Suzuki Coupling Yield | 82% | 75% | Br’s better leaving group ability |

| Amination Efficiency | 78% | 65% | Higher steric accessibility |

Scientific Research Applications

1H-Indole-3-methanol, 6-bromo- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-3-methanol, 6-bromo- involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

Pathways Involved: The compound can affect signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Features of 6-Bromoindole Derivatives

Key Observations :

- Positional Isomerism: Bromine at position 6 (vs. 5) in 6-bromoindoles alters supramolecular interactions. For example, 6-bromo-1H-indole-3-carbaldehyde forms N–H⋯O hydrogen-bonded chains similar to its non-brominated analog but lacks Br-involved interactions seen in 5-bromo isomers .

Key Observations :

- Bromine Stability : Brominated indoles (e.g., compound 35) tolerate harsh conditions (reflux, strong bases) without debromination, making them versatile intermediates for further functionalization .

- Reduction Steps: The hydroxymethyl group in 1H-indole-3-methanol derivatives is typically introduced via NaBH₄ reduction of aldehyde precursors, as demonstrated in compound 22 .

Spectroscopic and Physical Properties

Table 3: Spectral and Physical Data

Key Observations :

- IR Signatures : Bromine substitution at position 6 correlates with C–Br stretching vibrations near 560 cm⁻¹, while hydroxymethyl groups show broad O–H stretches at 3200–3600 cm⁻¹ .

- $^1$H NMR: The deshielding effect of bromine at position 6 shifts aromatic protons (e.g., H6) upfield compared to non-brominated analogs .

Biological Activity

1H-Indole-3-methanol, 6-bromo- is a significant derivative of indole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and research findings.

Overview of 1H-Indole-3-methanol, 6-bromo-

Chemical Structure and Properties

- Chemical Formula : C9H10BrN

- CAS Number : 1158466-03-5

- Molecular Weight : 213.09 g/mol

The compound features a bromine atom at the sixth position and a hydroxymethyl group at the third position on the indole ring. This unique structure contributes to its reactivity and potential biological applications.

1H-Indole-3-methanol, 6-bromo- interacts with various molecular targets in biological systems. Its mechanism includes:

- Receptor Modulation : The compound may bind to serotonin receptors, influencing neurotransmitter activity and potentially affecting mood and behavior.

- Enzyme Interaction : It has been shown to inhibit specific kinases associated with cancer progression, impacting cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.

Biological Activities

The biological activities of 1H-Indole-3-methanol, 6-bromo- are extensive:

- Anticancer Activity : Studies indicate that this compound inhibits the growth of cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Apoptosis induction |

| A549 | 30 | Cell cycle arrest |

The IC50 values suggest effective inhibition of cell proliferation through mechanisms like apoptosis and cell cycle regulation .

- Antimicrobial Effects : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research has shown it can effectively inhibit methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication mechanisms, indicating potential in treating viral infections.

Case Studies

Several studies have highlighted the biological efficacy of 1H-Indole-3-methanol, 6-bromo-. Notable findings include:

- Cancer Cell Line Studies : In vitro studies demonstrated that the compound induced apoptosis in HeLa cells through mitochondrial pathways.

- Antimicrobial Testing : A comparative study showed that this indole derivative had a lower minimum inhibitory concentration (MIC) against MRSA compared to standard antibiotics.

- Neuroprotective Effects : Related compounds have been studied for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases .

Research Applications

The compound's unique properties make it valuable in various fields:

- Medicinal Chemistry : Used as a scaffold for synthesizing more complex molecules with potential therapeutic effects.

- Biological Research : Serves as a probe for studying biological processes involving indoles.

- Industrial Applications : Employed in synthesizing dyes and pigments due to its reactive nature.

Comparison with Similar Compounds

1H-Indole-3-methanol, 6-bromo- can be compared with other indole derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1H-Indole-3-carboxaldehyde | Lacks bromine; less reactive | Weaker anticancer activity |

| 6-Bromo-1H-indole-2,3-dione | Different positioning of bromine | Distinct chemical properties |

| 1H-Indole-3-acetic acid | A natural plant hormone | Different biological roles |

The presence of both the bromine atom and hydroxymethyl group in 1H-Indole-3-methanol, 6-bromo-, endows it with unique reactivity and potential applications across various research domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.